

The Genesis of α -Aminonitriles: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Benzylamino)acetonitrile

Cat. No.: B1295912

[Get Quote](#)

Abstract

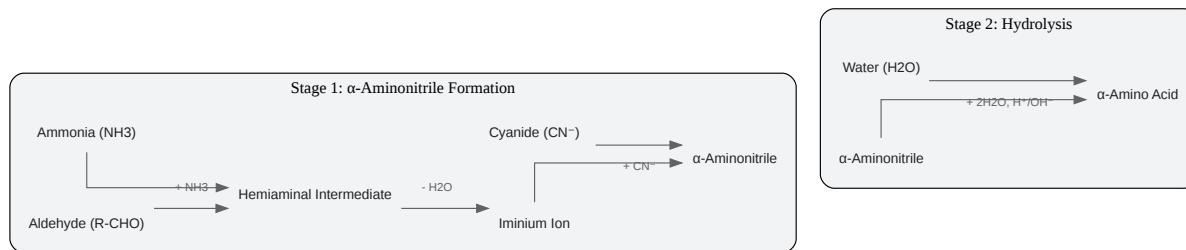
This technical guide provides an in-depth exploration of the discovery and history of α -aminonitriles, a pivotal class of organic compounds that serve as essential precursors to α -amino acids. Centered around the seminal work of Adolph Strecker in 1850, this document details the foundational Strecker synthesis, its historical development, and its enduring significance in organic and prebiotic chemistry. The guide offers a detailed examination of the reaction mechanism, provides a classic experimental protocol for the synthesis of racemic alanine, and presents key quantitative data in a structured format. This paper is intended for researchers, scientists, and professionals in drug development, offering a comprehensive historical and technical resource on the origins of synthetic amino acid chemistry.

Introduction

α -Aminonitriles are organic compounds featuring an amino group and a nitrile group attached to the same carbon atom. Their discovery was a landmark event in the history of chemistry, providing the first laboratory synthesis of an amino acid and laying the groundwork for the field of synthetic organic chemistry and biochemistry.^{[1][2]} The primary significance of α -aminonitriles lies in their role as direct intermediates in the synthesis of α -amino acids, the fundamental building blocks of proteins.^[2] The most direct and historically important method for their preparation is the Strecker synthesis, a multicomponent reaction that has been a cornerstone of organic chemistry for over 170 years.^[2] This guide will delve into the historical context of this discovery and provide the technical details of the foundational experimental work.

The Landmark Discovery by Adolph Strecker (1850)

In 1850, the German chemist Adolph Strecker reported a novel reaction that produced an α -aminonitrile from an aldehyde, ammonia, and hydrogen cyanide.^{[3][4][5]} This discovery was documented in the prestigious journal Justus Liebigs Annalen der Chemie.^[2] Strecker's initial experiment involved the reaction of acetaldehyde with ammonia and hydrogen cyanide to form 2-aminopropanenitrile.^[2] Subsequent hydrolysis of this α -aminonitrile yielded racemic alanine, marking the first-ever laboratory synthesis of an amino acid.^{[1][6]} This achievement was a pivotal moment, demonstrating that the building blocks of life could be synthesized from simple inorganic and organic precursors.^[7]


The reaction, now universally known as the Strecker synthesis, is recognized as one of the oldest and most effective methods for preparing α -amino acids from α -aminonitriles.^{[1][5]} The classical synthesis produces a racemic mixture of α -amino acids.^[8]

The Strecker Synthesis: Reaction Mechanism

The Strecker synthesis proceeds in two main stages: the formation of the α -aminonitrile, followed by its hydrolysis to the corresponding α -amino acid.

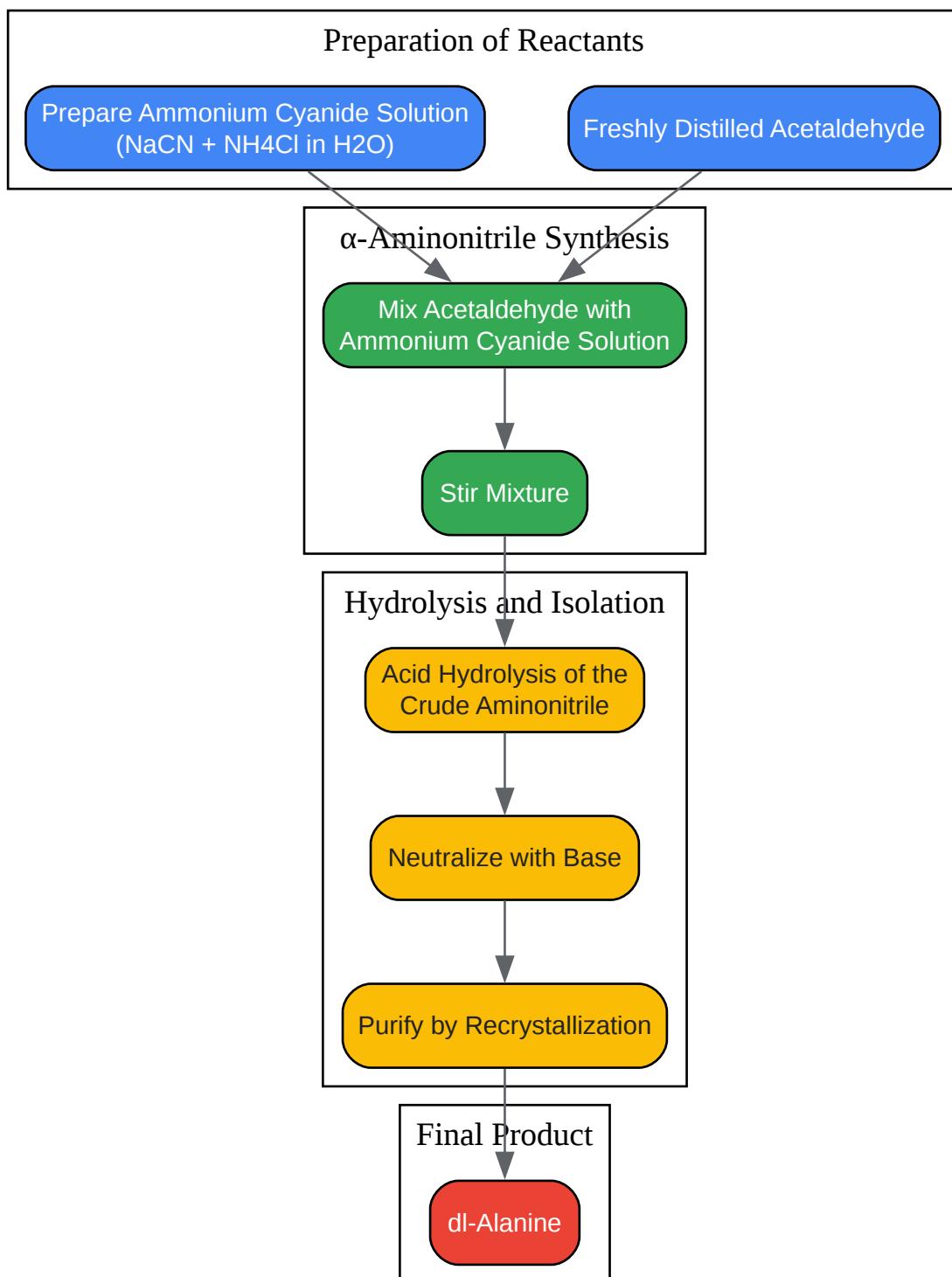
Stage 1: Formation of the α -Aminonitrile The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then loses a molecule of water to form an iminium ion. The cyanide ion, a potent nucleophile, then attacks the iminium carbon to yield the α -aminonitrile.^[8]

Stage 2: Hydrolysis of the α -Aminonitrile The nitrile group of the α -aminonitrile is then hydrolyzed in the presence of acid or base. This process involves the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. After a series of steps, the nitrile is converted to a carboxylic acid, and the final product is the α -amino acid.^[8]

[Click to download full resolution via product page](#)

Figure 1: Strecker Synthesis Signaling Pathway.

Historical Experimental Protocols


While accessing the exact experimental details from Strecker's 1850 publication is challenging, a well-documented and representative procedure for the synthesis of racemic alanine via the Strecker method was published in *Organic Syntheses* in 1929. This protocol provides valuable insight into the practical execution of this historic reaction in the early 20th century.

Experimental Protocol: Synthesis of dl-Alanine (Kendall & McKenzie, 1929)

This two-step procedure first describes the formation of the α -aminonitrile from acetaldehyde and an ammonium cyanide solution, followed by the hydrolysis of the nitrile to yield dl-alanine. [9]

Step 1: Preparation of α -Aminonitrile A solution of ammonium cyanide is first prepared by mixing sodium cyanide and ammonium chloride in water. This is then reacted with acetaldehyde.

Step 2: Hydrolysis to dl-Alanine The resulting α -aminonitrile is then hydrolyzed using a strong acid, followed by neutralization and purification to isolate the final dl-alanine product.

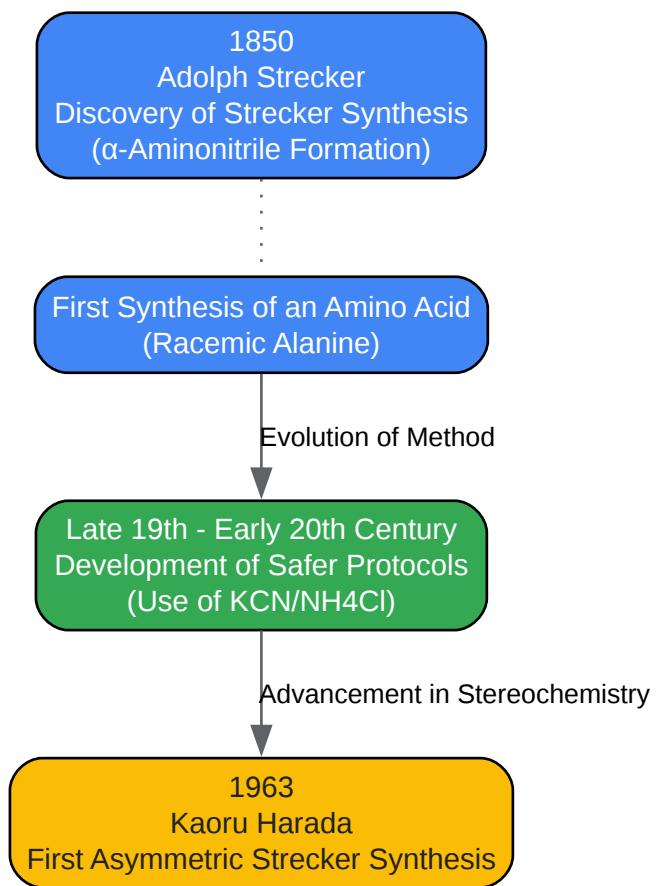
[Click to download full resolution via product page](#)

Figure 2: Experimental Workflow for dl-Alanine Synthesis.

Quantitative Data from Historical Synthesis

The 1929 Organic Syntheses protocol provides valuable quantitative data for the synthesis of dl-alanine, which is summarized in the table below. It is important to note that yields from 19th-century syntheses were often not reported with the same precision as in modern chemistry. The data from 1929 represents a more standardized and reproducible procedure from that era.

Parameter	Value	Reference
Starting Material (Acetaldehyde)	131 g (3 moles)	[9]
Final Product	dl-Alanine	[9]
Yield (Crude Alanine)	42-48 g	[9]
Yield (Purified dl-Alanine)	38-42 g	[9]
Overall Yield (Theoretical)	65-70%	[9]
Melting Point (dl-Alanine)	295°C (decomposition)	[9]


Table 1: Quantitative Data for the Synthesis of dl-Alanine (Kendall & McKenzie, 1929)

Historical Development and Key Contributors

The initial discovery by Strecker spurred further research and development in α -aminonitrile chemistry. Over the decades, the scope of the reaction was expanded, and safer, more efficient protocols were developed.

Year	Contributor(s)	Development	Significance
1850	Adolph Strecker	Discovery of the Strecker synthesis of α -aminonitriles and their hydrolysis to α -amino acids. [1] [2]	First laboratory synthesis of an amino acid (racemic alanine). [1]
Late 19th - Early 20th Century	Various	Use of alkali metal cyanides (e.g., KCN, NaCN) and ammonium chloride in place of HCN gas. [10]	Improved safety and practicality of the synthesis.
1963	Kaoru Harada	First reported asymmetric Strecker reaction using a chiral amine as an auxiliary. [8]	A crucial step towards the enantioselective synthesis of amino acids.

Table 2: Key Historical Developments in α -Aminonitrile Synthesis

[Click to download full resolution via product page](#)

Figure 3: Historical Timeline of α -Aminonitrile Synthesis.

Conclusion

The discovery of α -aminonitriles by Adolph Strecker in 1850 was a watershed moment in chemical science. The Strecker synthesis not only provided the first tangible route to the laboratory synthesis of amino acids but also opened up new avenues for the synthesis of a vast array of organic molecules. The foundational work, detailed in this guide through its historical context, reaction mechanism, and classic experimental protocols, continues to be a cornerstone of organic synthesis. For researchers and professionals in drug development, understanding the origins and technical underpinnings of α -aminonitrile chemistry provides a crucial foundation for the innovation of novel synthetic methodologies and the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. news-medical.net [news-medical.net]
- 4. Strecker Amino Acid Synthesis [drugfuture.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [The Genesis of α -Aminonitriles: A Technical Guide to Their Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1295912#discovery-and-history-of-aminonitriles>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com